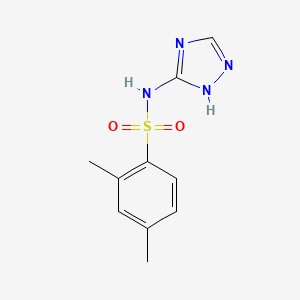![molecular formula C12H16ClNO3 B7499138 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports world due to its ability to enhance endurance and performance.
Wirkmechanismus
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide activates PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, energy homeostasis, and inflammation. Activation of PPARδ by 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. In addition, 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been found to have numerous biochemical and physiological effects, including improved lipid metabolism, enhanced glucose uptake, increased mitochondrial biogenesis, reduced inflammation, and improved exercise performance. It has been shown to increase endurance and stamina in animal models, resulting in improved exercise capacity and performance.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has several advantages for lab experiments, including its ability to improve metabolic function, reduce inflammation, and enhance exercise performance. However, its use in lab experiments is limited by its potential for off-target effects and toxicity. Moreover, its use in human studies is limited by its potential for adverse effects and lack of long-term safety data.
Zukünftige Richtungen
The future directions for 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide research include further investigation of its therapeutic potential in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Moreover, the development of safer and more effective PPARδ agonists is needed to overcome the limitations of 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide. Additionally, the potential for 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide to improve exercise performance in humans needs to be further explored, as it may have implications for the treatment of various conditions, including obesity, diabetes, and cardiovascular diseases.
Conclusion:
In conclusion, 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Its ability to improve metabolic function, reduce inflammation, and enhance exercise performance makes it a promising candidate for further research. However, its use in lab experiments is limited by its potential for off-target effects and toxicity, and its use in human studies is limited by its potential for adverse effects and lack of long-term safety data. Therefore, further research is needed to fully understand the potential benefits and risks of 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide.
Synthesemethoden
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide can be synthesized by reacting 2-methyl-4-chlorophenol with 2-bromoethyl methyl ether in the presence of a base, followed by reaction with N,N-dimethylacetamide and acetic anhydride. The resulting product is then reacted with 2-methoxyethanol and hydrochloric acid to yield 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance lipid metabolism in animal models. In addition, it has been found to have cardioprotective effects by reducing cardiac hypertrophy and preserving cardiac function in animal models of heart failure. Moreover, 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9-7-10(17-6-5-16-2)3-4-11(9)14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRXGQCSBYZLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)


![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)
![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)